molecular formula C16H15N5O4 B2983665 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034325-49-8

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2983665
CAS No.: 2034325-49-8
M. Wt: 341.327
InChI Key: YXWPWIPXPUPSSH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a triazolo[4,3-b]pyridazine ring, and a dihydrobenzo[b][1,4]dioxine ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would typically involve techniques such as X-ray diffraction .

Scientific Research Applications

Synthesis and Biological Activity

This compound is involved in the synthesis and evaluation of various biological activities. For instance, Gilava et al. (2020) reported the synthesis of related triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities (Gilava et al., 2020). Additionally, Abunada et al. (2008) explored the synthesis of pyrazole derivatives, including triazolopyrimidines, and their antimicrobial activities (Abunada et al., 2008).

Anticancer and Antimicrobial Potential

Kamal et al. (2011) synthesized compounds based on similar structures and tested their anticancer activity against various cancer cell lines (Kamal et al., 2011). Also, Bektaş et al. (2007) focused on the synthesis of triazole derivatives and assessed their antimicrobial activities (Bektaş et al., 2007).

Applications in Heterocyclic Chemistry

The synthesis of various heterocyclic compounds, such as pyridazines and triazoles, that include the N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide structure has been extensively studied. For example, Riyadh (2011) reported the synthesis of enaminones and their use in creating substituted pyrazoles with antitumor and antimicrobial activities (Riyadh, 2011).

Additional Studies

Further studies by various authors have explored the synthesis and potential applications of similar compounds in diverse fields such as antimicrobial, anticancer, and pharmaceutical chemistry. These include investigations into the synthesis of novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020), as well as studies on inhibitors with potential pharmacological applications (Raboisson et al., 2003).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. This could include designing next-generation fused ring energetic materials for different applications .

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-23-15-7-6-13-18-19-14(21(13)20-15)8-17-16(22)12-9-24-10-4-2-3-5-11(10)25-12/h2-7,12H,8-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWPWIPXPUPSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3COC4=CC=CC=C4O3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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